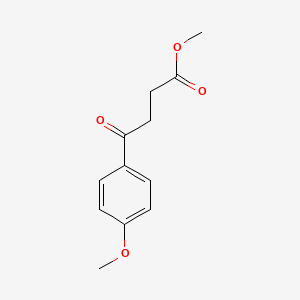

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

Overview

Description

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, anxiety, and other mood disorders.

Scientific Research Applications

Application in Leukotriene Inhibition and Bronchospasm Studies

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been investigated for its role in inhibiting rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4 in vivo. Its analogues exhibited inhibitory activities against leukotriene-induced bronchospasm in guinea pigs, highlighting its potential application in respiratory disorders and inflammatory conditions (Musser et al., 1987).

Role in Food-Flavoring Synthesis

A derivative of methyl 4-(4-methoxyphenyl)-4-oxobutanoate was used in the synthesis of a substance for food-flavoring. The compound was synthesized with a high overall yield, starting from methyl 2-hydeoxy-3-butenoate, indicating its utility in the food industry (Stach, Huggenberg & Hesse, 1987).

Involvement in Ethylene Biosynthesis

Research has identified methyl 4-(4-methoxyphenyl)-4-oxobutanoate as a putative intermediate in the biosynthesis of ethylene from methionine. This discovery in various bacterial and fungal cultures has implications for understanding ethylene production in microbial systems (Billington, Golding & Primrose, 1979).

Use in ELISA for Insecticide Analysis

The compound was utilized in developing a sensitive ELISA for analyzing the insecticide fenthion in fruit samples. This application demonstrates its relevance in environmental monitoring and food safety (Zhang et al., 2008).

Antioxidant Properties Exploration

A study explored the antioxidant properties of methyl 4-(4-methoxyphenyl)-4-oxobutanoate derivatives, assessing their in vitro antioxidant activity. This research contributes to the understanding of these compounds in free radical scavenging and potential therapeutic applications (Stanchev et al., 2009).

Apoptosis Induction in Lymphoid Cells

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been identified as a precursor to methional, which induces apoptosis in a murine lymphoid cell line. This finding is significant for understanding cellular apoptosis mechanisms and potential therapeutic applications (Quash et al., 1995).

properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCRNNKDBFNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969636 | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

CAS RN |

5447-74-5 | |

| Record name | NSC71583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)